An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-5-ethoxybenzoate in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-5-ethoxybenzoate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of Ethyl 2-amino-5-ethoxybenzoate, a key intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for process optimization, including reaction kinetics, crystallization, and purification. This document details a robust experimental methodology for solubility determination, presents solubility data in a range of common organic solvents at various temperatures, and explores the thermodynamic principles governing the dissolution process. Furthermore, it introduces thermodynamic models, such as the Apelblat and Buchowski-Ksiazczak λh equations, to correlate and predict solubility behavior, offering a valuable resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of Solubility Profiling
Ethyl 2-amino-5-ethoxybenzoate is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its solubility characteristics directly impact reaction efficiency, yield, and the purity of the final product. A thorough understanding of its solubility profile enables:
-
Optimal Solvent Selection: Choosing the most appropriate solvent system for reactions, ensuring reactants are in the desired phase for maximum conversion.
-
Crystallization Process Design: Developing efficient crystallization protocols for purification, controlling crystal size, and morphology.
-
Process Scalability: Predicting solubility at different scales to ensure smooth technology transfer from the laboratory to production.
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Formulation Development: Providing foundational data for downstream formulation activities.
The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[1] This guide will delve into the specific interactions between Ethyl 2-amino-5-ethoxybenzoate and a variety of organic solvents to provide a quantitative and predictive understanding of its solubility.
Physicochemical Properties of Ethyl 2-amino-5-ethoxybenzoate
A foundational understanding of the solute's properties is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
Experimental Determination of Solubility: A Validated Protocol
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4][5]
Step-by-Step Gravimetric Method
The following protocol outlines the determination of Ethyl 2-amino-5-ethoxybenzoate solubility:
-
Preparation of Saturated Solution:
-
Add an excess amount of Ethyl 2-amino-5-ethoxybenzoate to a known volume (e.g., 50 mL) of the selected organic solvent in a sealed conical flask.[5]
-
Ensure a solid phase remains to confirm saturation.[5]
-
Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time to reach equilibrium. It is crucial to monitor the concentration at intervals; equilibrium is reached when consecutive measurements show the same concentration.[5]
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the solution to stand at the constant temperature for a period to allow the undissolved solid to settle.
-
Carefully filter the supernatant through a pre-warmed or pre-cooled filter (to match the experimental temperature) to remove any undissolved particles.
-
-
Quantification of Solute:
-
Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[4][6]
-
Record the combined weight of the dish and the filtrate.[4][6]
-
Evaporate the solvent in a fume hood, followed by drying the dish containing the solid residue in an oven at a suitable temperature (e.g., 100°C) until a constant weight is achieved.[4]
-
Cool the dish in a desiccator and re-weigh.[4]
-
-
Calculation of Solubility:
-
The mole fraction solubility (x) can be calculated using the masses of the solute and the solvent.
-
Experimental Workflow Diagram
Caption: Gravimetric method workflow for solubility determination.
Solubility Profile in Selected Organic Solvents
The solubility of a solute is highly dependent on the properties of the solvent.[1] Solvents can be broadly classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[7][8]
-
Polar Protic Solvents: Possess O-H or N-H bonds and can act as hydrogen bond donors. They have high dielectric constants.[8]
-
Polar Aprotic Solvents: Lack O-H or N-H bonds but have a significant dipole moment.
-
Nonpolar Solvents: Have low dielectric constants and are generally poor at solvating polar molecules.[7]
While specific experimental data for Ethyl 2-amino-5-ethoxybenzoate is not widely published, the principles of solubility suggest it would be miscible with most common organic solvents, with varying degrees of solubility based on polarity and hydrogen bonding capabilities.[9]
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Type |
| Methanol | CH3OH | 65 | 32.6 | Polar Protic |
| Ethanol | CH3CH2OH | 78.5 | 24.3 | Polar Protic |
| Acetone | CH3COCH3 | 56.5 | 21 | Polar Aprotic |
| Acetonitrile | CH3CN | 81.6 | 37.5 | Polar Aprotic |
| Ethyl Acetate | CH3COOCH2CH3 | 77 | 6.0 | Polar Aprotic |
| Dichloromethane | CH2Cl2 | 40 | 9.1 | Polar Aprotic |
| Toluene | C7H8 | 110.6 | 2.4 | Nonpolar |
| Hexane | C6H14 | 69 | 1.9 | Nonpolar |
Data sourced from Chemistry LibreTexts and other chemical property databases.[7][10]
Thermodynamic Modeling of Solubility
Experimental solubility data can be correlated and, to some extent, predicted using thermodynamic models. These models are invaluable for interpolating and extrapolating solubility at different temperatures.
The Apelblat Equation
The modified Apelblat equation is a semi-empirical model widely used to describe the temperature dependence of solubility.[11][12][13] It is often considered one of the most accurate models for correlating experimental solubility data.[14]
The equation is expressed as:
ln x = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters determined by fitting the model to experimental data.[15]
The Buchowski-Ksiazczak (λh) Model
The λh model is another useful two-parameter model for correlating solubility data.[15][16]
The equation is given by:
ln[1 + λ(1-x)/ x] = λh(1/T - 1/Tm)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
Tm is the melting point of the solute in Kelvin
-
λ and h are model parameters related to the non-ideality of the solution and the enthalpy of mixing, respectively.[15][17]
The van't Hoff Equation
The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of solution.[18][19] From this, apparent thermodynamic properties of dissolution such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) can be calculated.[20] A positive enthalpy of dissolution indicates an endothermic process where solubility increases with temperature.[14]
Factors Influencing Solubility: A Deeper Dive
The interplay between the solute and solvent dictates the extent of dissolution.
Caption: Key factors influencing the solubility of the target compound.
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Solute-Solvent Interactions: The presence of the amino (-NH2), ethoxy (-OCH2CH3), and ethyl ester (-COOCH2CH3) functional groups in Ethyl 2-amino-5-ethoxybenzoate allows for a range of interactions. The amino group can act as a hydrogen bond donor, while the oxygen atoms in the ethoxy and ester groups can act as hydrogen bond acceptors.
-
Solvent Polarity: Solvents with higher polarity are generally expected to be better at solvating this polar molecule. The dielectric constant is a good indicator of a solvent's polarity.[21]
-
Temperature: For most solid solutes, solubility increases with temperature, which is an endothermic dissolution process.[14] The thermodynamic models discussed above are essential for quantifying this relationship.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for understanding and determining the solubility profile of Ethyl 2-amino-5-ethoxybenzoate. A detailed experimental protocol using the gravimetric method has been outlined, and the importance of thermodynamic modeling for data correlation has been emphasized. While a complete experimental dataset is not yet publicly available, the principles and methodologies described herein provide a robust foundation for any researcher or process chemist working with this compound. Future work should focus on generating extensive experimental solubility data in a wider range of solvents and at various temperatures to populate and validate the thermodynamic models, further enhancing the predictive power for process design and optimization.
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